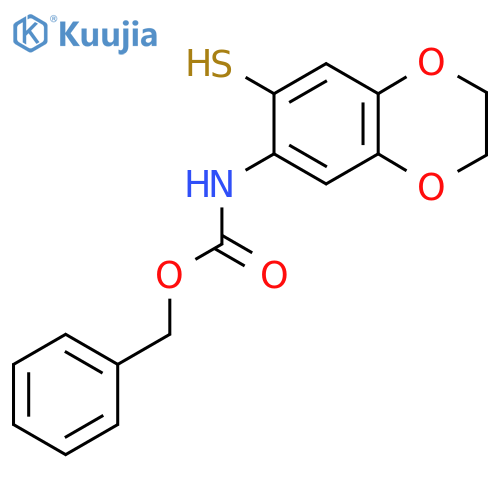Cas no 2680874-27-3 (benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)

2680874-27-3 structure
商品名:benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28293406
- 2680874-27-3
- benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
-
- インチ: 1S/C16H15NO4S/c18-16(21-10-11-4-2-1-3-5-11)17-12-8-13-14(9-15(12)22)20-7-6-19-13/h1-5,8-9,22H,6-7,10H2,(H,17,18)
- InChIKey: GOIQDCOHIVXPOT-UHFFFAOYSA-N
- ほほえんだ: SC1=CC2=C(C=C1NC(=O)OCC1C=CC=CC=1)OCCO2
計算された属性
- せいみつぶんしりょう: 317.07217913g/mol
- どういたいしつりょう: 317.07217913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28293406-0.5g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28293406-10g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 10g |
$5221.0 | 2023-09-08 | ||
| Enamine | EN300-28293406-1g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28293406-5g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 5g |
$3520.0 | 2023-09-08 | ||
| Enamine | EN300-28293406-0.1g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28293406-10.0g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28293406-1.0g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28293406-5.0g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28293406-0.05g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28293406-0.25g |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
2680874-27-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 |
benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
2680874-27-3 (benzyl N-(7-sulfanyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate) 関連製品
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
